1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that features an imidazole ring substituted with a tert-butyl group and a phenoxyethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole typically involves multiple steps. One common method includes the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol. This intermediate is then reacted with 2-bromoethyl ethyl ether to produce 2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl bromide. Finally, this compound undergoes a nucleophilic substitution reaction with imidazole to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The bromide group in the intermediate can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The phenoxyethoxy chain may interact with lipid membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]imidazole: Lacks the methyl group on the phenoxy ring.
1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]imidazole: Lacks the tert-butyl group on the phenoxy ring.
1-[2-[2-(Phenoxy)ethoxy]ethyl]imidazole: Lacks both the tert-butyl and methyl groups on the phenoxy ring.
Uniqueness
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-15-13-16(18(2,3)4)5-6-17(15)22-12-11-21-10-9-20-8-7-19-14-20;3-1(4)2(5)6/h5-8,13-14H,9-12H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFAUSGFPLXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.